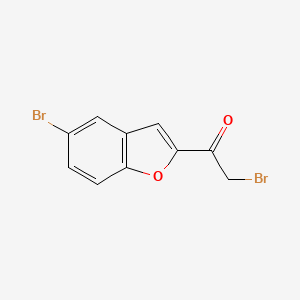

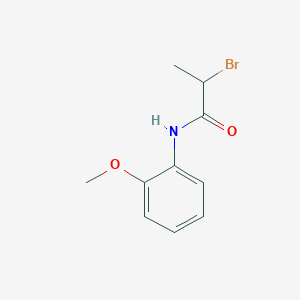

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate

カタログ番号 B1334698

CAS番号:

200876-83-1

分子量: 237.15 g/mol

InChIキー: SJGCLODTAXBKGC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

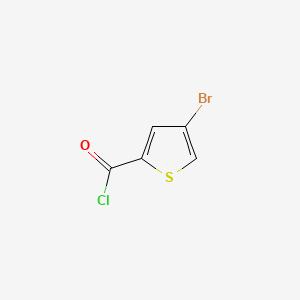

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate (TFC) is an organofluorine compound that has been used in a variety of applications due to its unique properties. It is a versatile compound that has been used in the synthesis of other compounds, as well as in scientific research applications.

科学的研究の応用

Synthesis and Binding Properties

- A study reported the synthesis of N-substituted 3-(4-fluorophenyl)tropane derivatives, including the use of 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate. These compounds showed binding characteristics similar to cocaine, with some demonstrating higher affinity at cocaine recognition sites (Milius et al., 1991).

Analytical Techniques

- A high-performance liquid chromatographic technique using post-column fluorometric labeling was developed for determining carbamate insecticides. This method showed high resolution, sensitivity, and selectivity, crucial for detecting multicarbamate insecticide residues (Krause, 1979).

Radiopharmaceutical Applications

- Research on synthesizing 4-[18F]fluorophenylurea derivatives as model compounds involved carbamate-4-nitrophenylesters, demonstrating potential applications in radiopharmaceuticals (Olma et al., 2006).

Prodrug Development

- The synthesis of carbamate analogues of 2,5-bis(4-amidinophenyl)furan was explored as potential prodrugs against Pneumocystis carinii pneumonia. The 4-fluorophenyl carbamate showed notable anti-PCP activity (Rahmathullah et al., 1999).

Organic Synthesis

- A study on palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters showed significant implications for drug design, particularly for incorporating fluorinated moieties into organic molecules (Zhao & Hu, 2012).

Photoredox Catalysis

- Research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds highlighted the significance of trifluoromethyl groups in pharmaceuticals and agrochemicals. This work explored efficient and selective radical fluoromethylation reactions (Koike & Akita, 2016).

Chiral Discrimination

- A study achieved the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The retention of the enantiomers was influenced by weak hydrogen bonds and other interactions, including inclusion in the amylose carbamate chains (Bereznitski et al., 2002).

特性

IUPAC Name |

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGCLODTAXBKGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

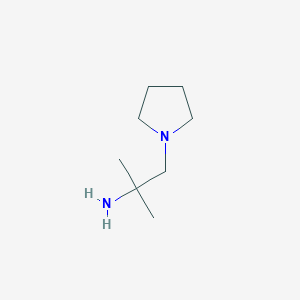

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

34155-39-0

5-Methylbenzo[b]thiophene-2-methanol

22962-49-8

![2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1334615.png)

![5-Methylbenzo[b]thiophene-2-methanol](/img/structure/B1334623.png)

![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1334639.png)